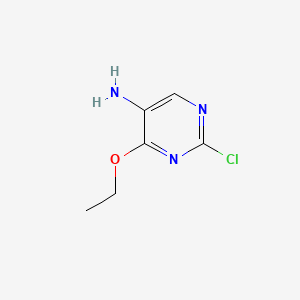

2-Chloro-4-ethoxy-5-pyrimidinamine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H8ClN3O |

|---|---|

Peso molecular |

173.60 g/mol |

Nombre IUPAC |

2-chloro-4-ethoxypyrimidin-5-amine |

InChI |

InChI=1S/C6H8ClN3O/c1-2-11-5-4(8)3-9-6(7)10-5/h3H,2,8H2,1H3 |

Clave InChI |

UDKOWJZQBBJYBT-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=NC(=NC=C1N)Cl |

Origen del producto |

United States |

A Comprehensive Technical Guide to 2-Chloro-4-ethoxy-5-pyrimidinamine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents. Its prevalence is largely due to its bioisosteric relationship with purines, allowing for competitive binding to key biological targets. Within this important class of heterocycles, 2-Chloro-4-ethoxy-5-pyrimidinamine has emerged as a versatile and highly valuable intermediate. Its strategic placement of reactive functional groups—a nucleophilically susceptible chlorine atom, an electron-donating ethoxy group, and a modifiable amino group—offers a rich platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of 2-Chloro-4-ethoxy-5-pyrimidinamine, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors.

Core Properties and Identifiers

A foundational understanding of the physicochemical properties of 2-Chloro-4-ethoxy-5-pyrimidinamine is essential for its effective use in synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 54484-70-7 | [1] |

| Molecular Formula | C₆H₈ClN₃O | [1] |

| Molecular Weight | 173.60 g/mol | [1] |

| IUPAC Name | 2-chloro-4-ethoxypyrimidin-5-amine | [1] |

| Appearance | Predicted to be a solid | |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF | |

| logP (Computed) | 1.2 | [1] |

Synthesis of Substituted Aminopyrimidines: A Conceptual Framework

While a specific, peer-reviewed synthesis for 2-Chloro-4-ethoxy-5-pyrimidinamine is not extensively documented in readily available literature, its preparation can be logically deduced from established synthetic strategies for analogous substituted pyrimidines.[2] A common and effective approach involves a multi-step sequence starting from a more readily available pyrimidine precursor. This typically includes nitration, chlorination, and reduction steps.

Caption: A plausible synthetic route for 2-Chloro-4-ethoxy-5-pyrimidinamine.

Illustrative Experimental Protocol: Reduction of a Nitro-Precursor

The final step in the proposed synthesis, the reduction of the nitro group, is a critical transformation. The following is a representative protocol based on the reduction of similar nitro-pyrimidines and should be optimized for this specific substrate.[2]

Objective: To reduce the nitro group of a 2-chloro-4-ethoxy-5-nitropyrimidine intermediate to form the corresponding 5-aminopyrimidine.

Materials:

-

2-Chloro-4-ethoxy-5-nitropyrimidine (1.0 equivalent)

-

Iron powder (3-5 equivalents)

-

Ethanol or Acetic Acid

-

Concentrated Hydrochloric Acid

-

Ethyl acetate or Dichloromethane

-

Sodium Bicarbonate or Sodium Hydroxide solution

-

Anhydrous Sodium Sulfate

-

Celite

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the 2-chloro-4-ethoxy-5-nitropyrimidine in ethanol or acetic acid.

-

Add iron powder to the suspension.

-

Heat the mixture to a gentle reflux.

-

Slowly add concentrated hydrochloric acid dropwise to the heated mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify to a pH of 8-9 with a suitable base (e.g., sodium carbonate).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude 2-Chloro-4-ethoxy-5-pyrimidinamine by crystallization or column chromatography.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Chloro-4-ethoxy-5-pyrimidinamine lies in the differential reactivity of its functional groups. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of pyrimidine-based drug candidates.[3]

Caption: Key nucleophilic aromatic substitution reactions of 2-Chloro-4-ethoxy-5-pyrimidinamine.

Role in Kinase Inhibitor Synthesis

A significant application of this pyrimidine intermediate is in the synthesis of kinase inhibitors.[4][5] The pyrimidine core can effectively mimic the adenine ring of ATP, allowing for competitive binding to the ATP-binding site of various kinases. The 2-chloro position serves as a handle to introduce various side chains that can interact with specific residues within the kinase active site, thereby conferring potency and selectivity.

Caption: Workflow for generating kinase inhibitor libraries.

The general strategy involves the SNAr reaction of 2-Chloro-4-ethoxy-5-pyrimidinamine with a diverse range of amines to generate a library of 2,5-diamino-4-ethoxypyrimidine derivatives. These compounds can then be screened for their inhibitory activity against a panel of kinases.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 2-Chloro-4-ethoxy-5-pyrimidinamine. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds suggest that it should be handled with care.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Inhalation: Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-Chloro-4-ethoxy-5-pyrimidinamine is a key heterocyclic building block with significant potential in the pharmaceutical industry, particularly in the realm of targeted cancer therapies. Its versatile reactivity, stemming from the strategically positioned chloro, ethoxy, and amino groups, allows for the efficient construction of diverse molecular libraries. While detailed experimental data for this specific compound remains somewhat limited in the public domain, its structural analogy to well-studied pyrimidines provides a robust foundation for its application in drug discovery and development. As the demand for novel and selective kinase inhibitors continues to grow, the importance of versatile intermediates like 2-Chloro-4-ethoxy-5-pyrimidinamine is set to increase, making it a compound of considerable interest for researchers and scientists in the field.

References

- BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.

- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- Desai, S. D., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.

- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.

- Crespan, E., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.

- Google Patents. (1981). FR2468594A1 - 2-Ethoxy-4-chloro-5-carbethoxy-pyrimidine.

-

PubChem. (n.d.). 2-Chloro-4-ethoxy-5-pyrimidinamine. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine.

- Google Patents. (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

- Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.

- ResearchGate. (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.

- PubMed. (2018).

- Google Patents. (2009). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-ethoxy-5-methoxypyrimidine.

-

NextSDS. (n.d.). 2-chloro-4-ethoxy-5-methylpyrimidine — Chemical Substance Information. Retrieved from [Link]

- BenchChem. (2025). An In-Depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine.

Sources

Synthesis Pathway of 2-Chloro-4-ethoxy-5-pyrimidinamine: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Retrosynthetic logic, regioselectivity control, and chemoselective reduction methodologies.

Introduction & Strategic Overview

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structural motif for kinase inhibitors and antineoplastic agents. The target molecule, 2-Chloro-4-ethoxy-5-pyrimidinamine (CAS: 54484-70-7)[1], is a highly versatile synthetic intermediate. Its value lies in its orthogonal reactivity: the C-2 chlorine atom is primed for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic displacement, while the C-5 amine serves as a handle for amidation or urea formation.

To synthesize this molecule efficiently from commercially available starting materials, the synthetic route must address two critical chemical challenges:

-

Regioselectivity: Directing nucleophilic aromatic substitution ( SNAr ) exclusively to the C-4 position of a 2,4-dichloropyrimidine core.

-

Chemoselectivity: Reducing a nitro group to an amine without triggering the hydrodehalogenation of the sensitive C-2 chlorine atom.

This whitepaper details a robust, field-proven, two-step synthetic pathway starting from 2,4-dichloro-5-nitropyrimidine.

Mechanistic Rationale & Experimental Causality

Step 1: Regioselective Nucleophilic Aromatic Substitution ( SNAr )

The starting material, 2,4-dichloro-5-nitropyrimidine, possesses two electrophilic centers at C-2 and C-4. However, the C-4 position is significantly more activated toward nucleophilic attack. The strong electron-withdrawing nitro group at C-5 exerts both a mesomeric ( −M ) and inductive ( −I ) effect. Because C-4 is ortho to the nitro group, the resulting Meisenheimer complex is highly stabilized by delocalization of the negative charge onto the nitro oxygen atoms[2].

By carefully controlling the temperature (0 °C) and using exactly one equivalent of sodium ethoxide (NaOEt), the kinetic product (2-chloro-4-ethoxy-5-nitropyrimidine) is formed with excellent regioselectivity (>10:1 ratio over the C-2 substituted isomer).

Step 2: Chemoselective Nitro Reduction

The conversion of the C-5 nitro group to an amine must be executed under carefully optimized conditions. Standard catalytic hydrogenation (e.g., H2 with Pd/C ) is contraindicated, as palladium readily inserts into the C−Cl bond, leading to undesired hydrodehalogenation.

To preserve the C-2 chlorine, a dissolving metal reduction—specifically the Béchamp-type reduction utilizing Iron (Fe) powder and Ammonium Chloride ( NH4Cl )—is employed[3]. This method operates via a single-electron transfer (SET) mechanism that selectively reduces the nitro group while leaving the aryl chloride intact[4].

Mechanistic Visualizations

Figure 1: Two-step synthesis pathway from 2,4-dichloro-5-nitropyrimidine to the target molecule.

Figure 2: Mechanistic rationale for C-4 regioselectivity during the nucleophilic aromatic substitution.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and expected parameters for the synthesis to ensure reproducibility and high yield.

| Step | Reaction Type | Reagent / Substrate | Equivalents | Temp (°C) | Time (h) | Expected Yield |

| 1 | SNAr (Ethoxylation) | 2,4-Dichloro-5-nitropyrimidine | 1.00 | 0 to 25 | 2.0 | 80 - 85% |

| 1 | Nucleophile | Sodium Ethoxide (NaOEt) | 1.05 | - | - | - |

| 1 | Solvent | Anhydrous Ethanol (EtOH) | 0.2 M | - | - | - |

| 2 | Nitro Reduction | 2-Chloro-4-ethoxy-5-nitropyrimidine | 1.00 | 75 - 80 | 4.0 - 6.0 | 75 - 80% |

| 2 | Reducing Agent | Iron (Fe) Powder | 5.00 | - | - | - |

| 2 | Proton Source | Ammonium Chloride ( NH4Cl ) | 5.00 | - | - | - |

| 2 | Solvent | EtOH / H2O (4:1 v/v) | 0.1 M | - | - | - |

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4-ethoxy-5-nitropyrimidine[5]

Self-Validating Control: Strict temperature control is required to prevent over-ethoxylation (formation of 2,4-diethoxy-5-nitropyrimidine).

-

Preparation: Charge an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar with 2,4-dichloro-5-nitropyrimidine (10.0 g, 51.5 mmol, 1.0 equiv) and anhydrous ethanol (100 mL).

-

Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C under a continuous argon atmosphere.

-

Nucleophile Addition: Prepare a solution of sodium ethoxide (NaOEt) by dissolving sodium metal (1.24 g, 54.1 mmol, 1.05 equiv) in anhydrous ethanol (25 mL), or utilize a commercially available 21 wt% NaOEt solution in ethanol. Add the NaOEt solution dropwise over 30 minutes via an addition funnel to maintain the internal temperature below 5 °C.

-

Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 1 hour. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material is fully consumed.

-

Workup & Purification: Quench the reaction with saturated aqueous NH4Cl (50 mL). Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Extract the aqueous residue with Ethyl Acetate ( 3×75 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to afford the intermediate as a pale-yellow solid.

Protocol B: Synthesis of 2-Chloro-4-ethoxy-5-pyrimidinamine[1]

Self-Validating Control: Filtration through Celite must be performed while the solution is warm to prevent the product from co-precipitating with the iron salts.

-

Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-ethoxy-5-nitropyrimidine (8.0 g, 39.3 mmol, 1.0 equiv) in a solvent mixture of Ethanol (160 mL) and Deionized Water (40 mL).

-

Reagent Addition: To the stirring solution, add Iron (Fe) powder (11.0 g, 196.5 mmol, 5.0 equiv) followed by Ammonium Chloride ( NH4Cl ) (10.5 g, 196.5 mmol, 5.0 equiv).

-

Thermal Reduction: Heat the suspension to 80 °C (gentle reflux) and stir vigorously. The reaction will initially turn dark brown/black as iron oxides form. Continue heating for 4 to 6 hours.

-

Reaction Monitoring: Sample the reaction mixture, filter through a micro-syringe filter, and analyze via LC-MS to confirm the complete disappearance of the nitro intermediate and the formation of the amine mass ( [M+H]+≈174.0 ).

-

Workup & Purification: Cool the mixture slightly (to ~50 °C) and filter the suspension through a tightly packed pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with hot Ethyl Acetate ( 3×100 mL).

-

Isolation: Concentrate the combined filtrates under reduced pressure to remove ethanol. Partition the remaining aqueous layer with Ethyl Acetate, wash with water and brine, dry over Na2SO4 , and concentrate. The resulting crude product can be recrystallized from a mixture of hexanes/dichloromethane to afford 2-chloro-4-ethoxy-5-pyrimidinamine as an off-white to pale-tan solid.

References

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles The Journal of Organic Chemistry, ACS Publications. URL:[Link]

-

2-Chloro-4-ethoxy-5-pyrimidinamine (CAS 54484-70-7) - Compound Summary PubChem, National Institutes of Health (NIH). URL: [Link]

-

Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant Synthetic Communications, Taylor & Francis. URL:[Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 2-Chloro-4-ethoxy-5-pyrimidinamine Scaffold

Introduction: The Pyrimidine Scaffold in Modern Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule inhibitors that target the ATP-binding site of these enzymes has revolutionized treatment paradigms for numerous diseases. Within the vast chemical space explored for kinase inhibition, the pyrimidine ring system has emerged as a "privileged scaffold".[2] Its structural resemblance to the adenine core of ATP allows it to form key hydrogen bond interactions with the hinge region of the kinase active site, a foundational principle for achieving potent inhibition.[3][4]

This guide provides a detailed technical overview and actionable protocols for the synthesis and evaluation of kinase inhibitors using 2-Chloro-4-ethoxy-5-pyrimidinamine as a versatile starting material. This specific building block offers a strategic entry point for generating diverse libraries of potential inhibitors due to its distinct and readily addressable chemical functionalities. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative literature.

The Strategic Versatility of 2-Chloro-4-ethoxy-5-pyrimidinamine

The utility of 2-Chloro-4-ethoxy-5-pyrimidinamine (Molecular Formula: C₆H₈ClN₃O) as a synthetic intermediate stems from its specific arrangement of functional groups, which allows for sequential and regioselective modifications.[5]

-

The C2-Chloride: This is the primary site for synthetic elaboration. The chlorine atom is an excellent leaving group, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) reactions.[2] This allows for the facile introduction of a wide array of amine-containing fragments, which are often designed to interact with the kinase hinge region.[6]

-

The C5-Amine: The primary amino group at the 5-position serves as a secondary point for diversification. It can be acylated, alkylated, or used in condensation reactions to introduce functionalities that can probe deeper into the ATP-binding pocket or improve physicochemical properties.[6]

-

The C4-Ethoxy Group: This group influences the electronic properties of the pyrimidine ring and provides a steric handle that can be important for selectivity. While less commonly modified, it can be a site for future optimization.

The logical relationship between these functional groups and their role in synthesis is depicted below.

Sources

Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-4-ethoxy-5-pyrimidinamine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology and antiviral compounds. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the synthesis of C-C bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrimidine ring.[1][2][3] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.[4] 2-Chloro-4-ethoxy-5-pyrimidinamine is a valuable building block, and its effective functionalization via Suzuki coupling opens a direct route to novel, highly substituted pyrimidine derivatives with significant potential in drug discovery programs.

This application note provides a detailed protocol for the Suzuki coupling of 2-Chloro-4-ethoxy-5-pyrimidinamine with various boronic acids. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a step-by-step experimental procedure, and provide guidance on troubleshooting common challenges.

Understanding the Substrate: Key Considerations for 2-Chloro-4-ethoxy-5-pyrimidinamine

The successful Suzuki coupling of 2-Chloro-4-ethoxy-5-pyrimidinamine requires careful consideration of its electronic and structural features:

-

Electron-Rich Nature: The presence of the electron-donating ethoxy and amino groups increases the electron density of the pyrimidine ring. This can make the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond, the rate-limiting step of the catalytic cycle, more challenging compared to electron-deficient pyrimidines.[5]

-

Catalyst Inhibition: The basic amino group has the potential to coordinate with the palladium center, which can inhibit catalytic activity.[6]

-

Substrate Reactivity: While the electron-donating groups can slow oxidative addition, the inherent electron-deficient character of the pyrimidine ring still renders the chloro-substituent susceptible to coupling.[1][2]

To address these challenges, the selection of an appropriate catalyst system, particularly the phosphine ligand, is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos or XPhos, have been shown to be highly effective for the Suzuki coupling of electron-rich aryl chlorides and are not inhibited by the presence of basic aminopyrimidines.[4][6]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 2-Chloro-4-ethoxy-5-pyrimidinamine

This protocol provides a general method that can be adapted for various aryl and heteroaryl boronic acids. Optimization of the reaction conditions may be necessary for specific substrates.

Materials and Reagents:

-

2-Chloro-4-ethoxy-5-pyrimidinamine

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst: SPhos Precatalyst (Generation 4)

-

Base: Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

-

Solvent: 1,4-Dioxane and water (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Brine

-

Silica gel for column chromatography

-

Schlenk flask or microwave reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Optimized Reaction Parameters:

| Parameter | Recommended Condition | Rationale |

| Substrate | 2-Chloro-4-ethoxy-5-pyrimidinamine | 1.0 equivalent |

| Boronic Acid | Aryl or Heteroaryl Boronic Acid | 1.2 - 1.5 equivalents |

| Catalyst | SPhos Precatalyst (Gen. 4) | 1-3 mol% |

| Base | K₃PO₄ | 2.0 - 3.0 equivalents |

| Solvent | 1,4-Dioxane/Water (4:1 to 10:1 v/v) | Aprotic solvent with water to aid in dissolving the base and boronic acid.[7][8] |

| Temperature | 80-110 °C (Conventional) or 100-140 °C (Microwave) | Higher temperatures facilitate the oxidative addition of the electron-rich chloride. |

| Time | 4-24 hours (Conventional) or 15-60 minutes (Microwave) | Reaction progress should be monitored by TLC or LC-MS. |

Experimental Workflow Diagram:

Caption: Experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave reaction vial containing a magnetic stir bar, add 2-Chloro-4-ethoxy-5-pyrimidinamine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).[3]

-

Catalyst Addition: Add the SPhos precatalyst (0.01-0.03 equiv.).

-

Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[3]

-

Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.[3]

-

Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. For microwave-assisted synthesis, place the sealed vial in the microwave reactor and irradiate at the specified temperature and time.[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[9]

-

Work-up:

-

Cool the reaction mixture to room temperature.[3]

-

Dilute the mixture with ethyl acetate.[3]

-

Wash the organic layer with water and then with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.[3]

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[1][9]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst; Insufficiently inert atmosphere; Poorly soluble reagents. | Use fresh, high-quality catalyst and ligands. Ensure thorough degassing of solvents and proper inert atmosphere technique.[7] Consider a different solvent system to improve solubility. |

| Hydrodehalogenation (Loss of Chlorine) | Presence of a hydrogen source; overly electron-rich phosphine ligand. | Use an aprotic solvent.[7] Lowering the reaction temperature may also help. |

| Homocoupling of Boronic Acid | Boronic acid instability; high reaction temperature. | Use a boronate ester (e.g., pinacol ester) which releases the boronic acid more slowly.[7] Consider running the reaction at a lower temperature. |

| Protodeboronation (Loss of Boronic Acid Group) | Unstable boronic acid under reaction conditions. | Use a more stable boronate derivative.[5] Ensure the base is not excessively strong. |

| Residual Palladium in Product | Incomplete removal during workup. | Filter the reaction mixture through a pad of celite before concentration.[9] Treatment with a palladium scavenger may be necessary for applications requiring very low palladium levels. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel 5-aryl-4-ethoxy-pyrimidin-2-amines from 2-Chloro-4-ethoxy-5-pyrimidinamine. The key to a successful transformation lies in the judicious selection of a bulky, electron-rich phosphine ligand and precatalyst system, such as the SPhos precatalyst, to overcome the challenges associated with an electron-rich, amino-substituted pyrimidine chloride. The protocol detailed herein provides a robust starting point for the synthesis of a diverse library of substituted pyrimidines for further investigation in drug discovery and development.

References

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

- De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

-

Shaheen, S., Ali, A., Irum, S., Mahmood, T., Abbasi, F., & Ismail, H. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]

- Cooke, G., & MacDonald, S. J. F. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 42(8), 1499-1501.

-

Fors, B. P., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(43), 15370-15373. [Link]

- Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews, 104(5), 2419-2464.

-

Plojhar, P., Janeba, Z., & Pohl, R. (2021). Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957. [Link]

-

Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

-

Kráľová, P., & Janeba, Z. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Chloro-4-ethoxy-5-pyrimidinamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Cross-coupling of highly functionalized, unprotected aminopyrimidines.

Introduction & Mechanistic Insights

The synthesis of 2-aminopyrimidine scaffolds is a cornerstone in the development of biologically active molecules, particularly in the design of kinase inhibitors for oncology[1]. While traditional Nucleophilic Aromatic Substitution (SNAr) is often employed for these scaffolds, it typically requires highly nucleophilic amines and harsh thermal conditions. The palladium-catalyzed Buchwald-Hartwig amination offers a superior alternative, enabling the coupling of a broader scope of amines (including weak nucleophiles like anilines and amides) under milder conditions[2].

The Chemoselectivity Challenge

The substrate, 2-Chloro-4-ethoxy-5-pyrimidinamine , presents a unique set of electronic and steric challenges:

-

Endogenous Nucleophile (C5-NH₂): The presence of an unprotected primary amine at the C5 position introduces the risk of competitive intramolecular or intermolecular amination, which can lead to unwanted oligomerization or catalyst poisoning[3].

-

Electronic Deactivation: The C5-amino group is para to the C2-chlorine. Through resonance, it donates electron density into the pyrimidine ring, rendering the C2-Cl bond less electrophilic and slowing down the oxidative addition step of the catalytic cycle.

-

Steric Hindrance: The C4-ethoxy group provides localized steric bulk adjacent to the C5 position.

Causality in Catalyst Design

To overcome these challenges, the reaction requires a highly active, sterically demanding catalyst system. BrettPhos Pd G3 is the optimal precatalyst for this transformation.

-

Ligand Choice (BrettPhos): BrettPhos is a bulky biarylmonophosphine ligand specifically engineered for the monoarylation of primary amines[4]. Its deep, narrow catalytic pocket strongly favors the binding of the less sterically hindered exogenous primary amine over the sterically encumbered and electronically deactivated endogenous C5-NH₂ of the pyrimidine. Furthermore, Density Functional Theory (DFT) studies reveal that for BrettPhos, oxidative addition is the rate-limiting step, ensuring that once the Pd(II) species is formed, reductive elimination proceeds rapidly, preventing side reactions[5].

-

Precatalyst Generation (G3): Third-generation (G3) palladacycles rapidly activate under mildly basic conditions to release the active L-Pd(0) species alongside a benign carbazole byproduct, avoiding the need for harsh activation conditions that could degrade the substrate.

-

Base Selection: A weak base such as Cs₂CO₃ or K₃PO₄ is critical. Strong bases (like NaOtBu) would deprotonate the endogenous C5-amine, drastically increasing its nucleophilicity and driving oligomerization.

Mandatory Visualizations

Catalytic Cycle

Figure 1: Buchwald-Hartwig catalytic cycle utilizing BrettPhos Pd G3 for chemoselective amination.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the amination of 2-chloropyrimidines.

Data Presentation: Condition Optimization

The following table summarizes the empirical optimization of reaction conditions, demonstrating the necessity of the BrettPhos Pd G3 / Cs₂CO₃ system for this specific substrate.

| Entry | Precatalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |

| 1 | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | < 10% | Extensive oligomerization due to C5-NH₂ deprotonation. |

| 2 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 45% | Moderate yield; competing bis-arylation observed. |

| 3 | RuPhos Pd G3 | Cs₂CO₃ | 1,4-Dioxane | 80 | 30% | RuPhos favors secondary amines; sluggish primary amine coupling. |

| 4 | BrettPhos Pd G3 | Cs₂CO₃ | 1,4-Dioxane | 80 | > 85% | Optimal; high chemoselectivity for exogenous primary amine. |

| 5 | BrettPhos Pd G3 | K₃PO₄ | t-Amyl OH | 80 | 78% | Viable alternative for highly polar exogenous amines. |

Detailed Experimental Protocol

This self-validating protocol is designed to ensure maximum conversion while suppressing the reactivity of the endogenous C5-amine.

Materials Required

-

Electrophile: 2-Chloro-4-ethoxy-5-pyrimidinamine (1.0 equiv, 1.0 mmol)

-

Nucleophile: Exogenous Primary Amine (1.5 equiv, 1.5 mmol) Note: Excess nucleophile drives the reaction forward and outcompetes the endogenous amine.

-

Catalyst: BrettPhos Pd G3 (2.0 mol%, 0.02 mmol)

-

Base: Anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 2.0 mmol)

-

Solvent: Anhydrous, degassed 1,4-Dioxane (0.2 M, 5.0 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation (Inert Atmosphere)

-

Transfer an oven-dried Schlenk tube or a 20 mL reaction vial equipped with a PTFE-lined septum to an argon-filled glovebox.

-

Weigh and add 2-Chloro-4-ethoxy-5-pyrimidinamine (1.0 mmol), BrettPhos Pd G3 (2.0 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 mmol) into the vial.

-

Critical Insight: Milling the base increases the surface area, which is essential for the heterogeneous deprotonation step in the catalytic cycle.

-

Step 2: Solvent and Amine Addition

-

If the exogenous amine is a solid, add it during Step 1 (1.5 mmol). If it is a liquid, add it via a gas-tight syringe after sealing the vial.

-

Add 5.0 mL of anhydrous, sparged 1,4-Dioxane.

-

Remove the sealed vial from the glovebox. If a glovebox is unavailable, utilize standard Schlenk techniques: evacuate the vial and backfill with Argon (repeat 3 times) before adding the degassed solvent and liquid amine.

Step 3: Reaction Execution

-

Place the reaction vial in a pre-heated aluminum block set to 80 °C.

-

Stir vigorously (800-1000 rpm) for 12–16 hours.

-

Validation Check: Monitor the reaction via LC-MS or TLC (EtOAc/Hexanes). The disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass indicates successful conversion.

-

Step 4: Workup

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) to precipitate inorganic salts.

-

Filter the crude mixture through a short pad of Celite to remove the palladium catalyst and insoluble salts[1]. Wash the Celite pad with an additional 10 mL of EtOAc.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification

-

Purify the crude residue via flash column chromatography on silica gel.

-

Utilize a gradient elution (e.g., 10% to 60% EtOAc in Hexanes). The highly polar nature of the aminated pyrimidine may require the addition of 1% Triethylamine (Et₃N) to the eluent to prevent streaking on the column.

-

Pool the pure fractions and evaporate to yield the target 2-aminated-4-ethoxy-5-pyrimidinamine derivative.

References

-

Buchwald–Hartwig amination Wikipedia[Link]

-

Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles Organic Letters - ACS Publications[Link]

-

A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Organic Chemistry Portal[Link]

-

Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

Advanced Application Notes & Protocols: Synthesis of Substituted Pyrimidines from 2-Chloro-4-ethoxy-5-pyrimidinamine

Executive Summary & Mechanistic Rationale

2-Chloro-4-ethoxy-5-pyrimidinamine (CAS: 54484-70-7) is a highly functionalized, π-deficient heterocyclic scaffold widely utilized in medicinal chemistry. It serves as a critical building block in the development of kinase inhibitors and ion channel modulators, such as Kv7 potassium channel activators ().

The unique electronic distribution across the pyrimidine ring dictates its divergent reactivity:

-

C2 Position (Electrophilic): The chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling. This is driven by the electron-withdrawing effect of the two adjacent ring nitrogens, which stabilize the anionic Meisenheimer complex during substitution ().

-

C5 Position (Nucleophilic): The primary amine is available for acylation or alkylation. However, because it is conjugated to an electron-deficient pyrimidine core, its nucleophilicity is significantly reduced compared to standard anilines.

-

C4 Position (Modulatory): The ethoxy group acts as an electron-donating resonance contributor. While it slightly tempers the overall electrophilicity of the ring compared to unsubstituted 2-chloropyrimidines, it remains stable under most standard coupling conditions and provides a valuable hydrophobic motif for target binding.

Divergent Synthetic Workflows

The following diagram illustrates the three primary synthetic pathways utilized to functionalize the 2-chloro-4-ethoxy-5-pyrimidinamine scaffold.

Divergent synthetic workflows for the functionalization of 2-Chloro-4-ethoxy-5-pyrimidinamine.

Experimental Protocols & Mechanistic Causality

Protocol A: C2-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Causality & Design: While the pyrimidine ring is π-deficient, the C4-ethoxy group slightly raises the activation energy for SNAr compared to 2,4-dichloropyrimidines. Therefore, polar aprotic solvents (e.g., NMP) or high-boiling protic solvents (e.g., n-butanol) at elevated temperatures (80–120 °C) are required to drive the reaction to completion. N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to neutralize the generated HCl without competing with the target amine nucleophile.

Step-by-Step Methodology:

-

Preparation: Charge a 20 mL microwave vial or pressure tube with 2-Chloro-4-ethoxy-5-pyrimidinamine (1.0 equiv, typically 1.0 mmol).

-

Reagent Addition: Add the desired aliphatic primary or secondary amine (1.2–1.5 equiv) and DIPEA (2.0 equiv).

-

Solvation: Suspend the mixture in anhydrous NMP to achieve a 0.2 M concentration.

-

Reaction: Seal the vessel and heat the reaction to 100 °C for 4–8 hours under a nitrogen atmosphere. Monitor the consumption of the starting material via LC-MS.

-

Workup: Cool to room temperature. Dilute the mixture with EtOAc (15 mL) and wash sequentially with distilled water (3 × 10 mL) and brine (10 mL) to effectively partition and remove the NMP.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Protocol B: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

Causality & Design: For carbon-carbon bond formation at the C2 position, Suzuki-Miyaura coupling is highly effective (). We utilize Pd(dppf)Cl₂ as the pre-catalyst; the bidentate dppf ligand provides a wide bite angle that accelerates the reductive elimination step, thereby minimizing protodeboronation side reactions. A biphasic solvent system (1,4-Dioxane/H₂O) with Na₂CO₃ is critical. The aqueous base converts the arylboronic acid into a more electron-rich, reactive boronate species, which is mandatory for the transmetalation step to occur.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 2-Chloro-4-ethoxy-5-pyrimidinamine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Na₂CO₃ (3.0 equiv).

-

Solvation & Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.1 M concentration. Sparge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen.

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of nitrogen.

-

Reaction: Heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring to ensure adequate mixing of the aqueous and organic phases.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove palladium black, washing the pad with EtOAc.

-

Isolation: Separate the layers, extract the aqueous phase with EtOAc, dry the combined organic phases over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol C: C5-Amino Derivatization (Amide Coupling)

Causality & Design: The 5-amino group is deactivated by the electron-withdrawing pyrimidine core. Standard carbodiimide coupling reagents (e.g., EDC/HOBt) often result in poor yields and sluggish kinetics. To overcome this, highly reactive uronium coupling agents like HATU are employed to generate a highly electrophilic active ester from the carboxylic acid. Anhydrous DMF is used to ensure complete dissolution of the polar intermediates.

Step-by-Step Methodology:

-

Activation: In a dry round-bottom flask, dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.15 M).

-

Base Addition: Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to pre-form the active ester.

-

Coupling: Add 2-Chloro-4-ethoxy-5-pyrimidinamine (1.0 equiv) to the activated solution.

-

Reaction: Stir the reaction at room temperature (or gently heat to 50 °C for sterically hindered acids) for 12–16 hours.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

-

Isolation: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 10 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via column chromatography.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the functionalization of the 2-Chloro-4-ethoxy-5-pyrimidinamine scaffold based on the protocols described above.

| Reaction Pathway | Reagent / Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |

| SNAr | Aliphatic Amine (1.2 eq) | DIPEA (2.0 eq) | NMP | 100 | 4–8 | 75–90% |

| Suzuki-Miyaura | Arylboronic Acid (1.2 eq) / Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ (3.0 eq) | 1,4-Dioxane / H₂O (4:1) | 90 | 12 | 65–85% |

| Amide Coupling | Carboxylic Acid (1.1 eq) / HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | 25–50 | 12–16 | 70–85% |

References

-

Chemical modulation of Kv7 potassium channels. National Center for Biotechnology Information (NIH PMC). Available at:[Link]

-

Pyrimidine. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Center for Biotechnology Information (NIH PMC). Available at:[Link]

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 2-Chloro-4-ethoxy-5-pyrimidinamine Reaction Mixtures

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-4-ethoxy-5-pyrimidinamine. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, making the accurate monitoring of its purity and the profile of any related substances imperative for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1][2] The described method is designed for in-process control and final purity assessment of reaction mixtures, capable of separating the main component from potential starting materials, byproducts, and degradation products. The method utilizes a C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, coupled with UV detection. All procedures adhere to the principles outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[3][4][5]

Introduction and Scientific Rationale

2-Chloro-4-ethoxy-5-pyrimidinamine is a substituted pyrimidine derivative whose structural integrity is paramount for the efficacy and safety of downstream products.[6] Monitoring its synthesis requires an analytical method that is not only precise and accurate but also specific enough to resolve the target analyte from a complex matrix of related substances.[7]

Causality of Methodological Choices:

-

Reversed-Phase HPLC (RP-HPLC): This technique was selected due to its proven efficacy in separating moderately polar to non-polar small molecules, a category to which 2-Chloro-4-ethoxy-5-pyrimidinamine and its likely impurities belong.[8][9] The use of a hydrophobic C18 stationary phase provides excellent retention and resolution for aromatic compounds.[10][11]

-

Gradient Elution: A gradient system, which varies the mobile phase composition over time, is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe, providing sharp peaks and enhanced sensitivity.[12] This is superior to an isocratic elution for complex reaction mixtures with components of varying polarity.

-

Buffered Mobile Phase: The analyte contains an amine group, which can exhibit variable protonation states depending on the pH. A phosphate buffer is used to maintain a constant pH, ensuring consistent retention times and peak shapes by suppressing the ionization of silanol groups on the silica-based column packing and ensuring the analyte is in a consistent ionic state.[8][13]

-

UV Detection: The pyrimidine ring system contains a strong chromophore, making UV detection a sensitive and reliable method for quantification. The wavelength is selected based on the absorbance maximum of the analyte to ensure optimal sensitivity.

Experimental Workflow and Protocol

The overall analytical process follows a systematic and self-validating workflow to ensure data integrity and reproducibility.

Caption: HPLC workflow from preparation to reporting.

Detailed Methodology

Instrumentation and Reagents

-

Instrumentation: A gradient-capable HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

-

Phosphoric Acid (Analytical Grade)

-

2-Chloro-4-ethoxy-5-pyrimidinamine Reference Standard (well-characterized, >99.5% purity)

-

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): Acetonitrile (HPLC Grade). Filter and degas.

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the 2-Chloro-4-ethoxy-5-pyrimidinamine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (approx. 50 µg/mL): Accurately weigh an amount of the reaction mixture or solid sample expected to contain 25 mg of 2-Chloro-4-ethoxy-5-pyrimidinamine into a 50 mL volumetric flask. Add diluent, sonicate for 10 minutes to dissolve, and dilute to volume. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters for the analysis.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving aromatic amines and related substances, providing good efficiency and peak shape.[8][10] |

| Mobile Phase | A: 20mM KH₂PO₄, pH 3.0B: Acetonitrile | Phosphate buffer at pH 3.0 ensures consistent protonation of the amine for reproducible retention.[11][13] |

| Gradient Program | Time (min) | %B |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, balancing analysis time with separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability and improves peak symmetry. |

| Detection | UV at 254 nm | The pyrimidine ring exhibits significant absorbance at this wavelength, providing good sensitivity for the analyte and related impurities. |

| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate detection. |

Protocol: System Validation and Analysis

System Equilibration

Equilibrate the column with the mobile phase at the initial gradient composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified according to established guidelines to ensure the trustworthiness of the results.[3][14][15] Inject the Working Standard Solution (50 µg/mL) five times and evaluate the following parameters.

| SST Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of secondary interactions. |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |

| %RSD of Peak Area | ≤ 1.0% | Demonstrates the precision and reproducibility of the injector and detector. |

| %RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase delivery. |

Do not proceed with sample analysis if the system fails to meet these criteria.

Analysis Procedure

-

After the system passes the SST, inject a blank (diluent) to ensure no carryover or system contamination.

-

Inject each prepared sample solution in duplicate.

-

Inject the Working Standard Solution after every 6-10 sample injections to monitor system stability throughout the run.

Calculations

The percentage purity of 2-Chloro-4-ethoxy-5-pyrimidinamine in the sample can be calculated using the area normalization method or against the external standard.

Calculation using External Standard:

Where:

-

Area_Sample: Peak area of the analyte in the sample chromatogram.

-

Area_Std: Average peak area of the analyte from the bracketing standard injections.

-

Conc_Std: Concentration of the Working Standard Solution (µg/mL).

-

Conc_Sample: Concentration of the Sample Solution (µg/mL).

Method Validation Principles (ICH Q2(R2))

To be considered fit for purpose in a regulated environment, this method must be fully validated according to ICH Q2(R2) guidelines.[5][16][17] The key validation parameters include:

-

Specificity: Demonstrated by the separation of the main analyte from potential impurities, degradation products, and placebo components. Forced degradation studies (acid, base, oxidation, thermal, photolytic) are essential to prove the stability-indicating nature of the method.

-

Linearity: The method's ability to produce results proportional to the concentration of the analyte over a specified range (e.g., 50% to 150% of the target concentration).

-

Accuracy: The closeness of the results to the true value, typically assessed by spike/recovery studies at multiple concentration levels.

-

Precision: Assessed at three levels: repeatability (intra-assay), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory).

-

Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[4][18]

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters such as mobile phase pH, column temperature, and flow rate.

Conclusion

The RP-HPLC method presented provides a reliable and robust tool for the quality control of 2-Chloro-4-ethoxy-5-pyrimidinamine. Its stability-indicating nature makes it suitable for analyzing reaction mixtures, monitoring stability, and determining the purity of the final intermediate. The detailed protocol, including system suitability criteria, ensures that the method generates trustworthy and reproducible data when implemented correctly, supporting drug development and manufacturing professionals in maintaining high standards of quality.

References

-

United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

-

Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

-

Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

-

Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

-

Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

-

LCGC International. Are You Sure You Understand USP <621>? [Link]

-

ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

-

PubMed. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. [Link]

-

Phenomenex. USP Chapter 621: Overview & Key Points. [Link]

-

SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

-

PubMed. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. [Link]

-

NJ Labs. Essential Applications of HPLC in the Pharmaceutical Industry. [Link]

-

ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. [Link]

-

Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

-

Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

-

Pharmaguideline. Steps for HPLC Method Validation. [Link]

-

Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

-

ACS Publications. Separation of Aromatic Amines by Reversed-Phase Chromatography. [Link]

-

Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. [Link]

-

International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

-

YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

-

European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

PubChem. 2-Chloro-4-ethoxy-5-pyrimidinamine. [Link]

- Google Patents. FR2468594A1 - 2-Ethoxy-4-chloro-5-carbethoxy-pyrimidine.

-

American Pharmaceutical Review. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]

-

SIELC Technologies. Separation of Pyrimidine, 4-amino-5-(ethoxymethyl)-2-methyl- on Newcrom R1 HPLC column. [Link]

-

ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

Sources

- 1. onyxipca.com [onyxipca.com]

- 2. njlabs.com [njlabs.com]

- 3. usp.org [usp.org]

- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmasalmanac.com [pharmasalmanac.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmtech.com [pharmtech.com]

- 13. tandfonline.com [tandfonline.com]

- 14. uspbpep.com [uspbpep.com]

- 15. agilent.com [agilent.com]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. m.youtube.com [m.youtube.com]

TLC visualization techniques for 2-Chloro-4-ethoxy-5-pyrimidinamine

An Application Guide to Thin-Layer Chromatography (TLC) Visualization of 2-Chloro-4-ethoxy-5-pyrimidinamine

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the effective visualization of 2-Chloro-4-ethoxy-5-pyrimidinamine on Thin-Layer Chromatography (TLC) plates. As a key intermediate in pharmaceutical synthesis, the ability to accurately monitor this compound during reactions and assess its purity is paramount. This document moves beyond simple procedural lists to explain the causal-mechanistic basis for each visualization technique, ensuring researchers can make informed decisions tailored to their experimental needs. Protocols for non-destructive, semi-destructive, and destructive methods are presented, including Ultraviolet (UV) light, iodine vapor, potassium permanganate, and ninhydrin staining.

Introduction: The Analytical Imperative for Visualizing 2-Chloro-4-ethoxy-5-pyrimidinamine

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique used to separate components of a mixture based on polarity.[1] It is widely employed to identify compounds, determine purity, and monitor the progress of chemical reactions.[1][2] The subject of this guide, 2-Chloro-4-ethoxy-5-pyrimidinamine, is a substituted heterocyclic aromatic amine with the molecular formula C₆H₈ClN₃O.[3][4] Its structure, featuring a UV-active pyrimidine core, a reactive primary aromatic amine, and an oxidizable ethoxy group, makes it a versatile building block in medicinal chemistry.[4]

However, like many organic intermediates, 2-Chloro-4-ethoxy-5-pyrimidinamine is a colorless compound. Therefore, after separation on a TLC plate, its visualization requires specific techniques to render the separated spots visible. The choice of visualization method is critical and depends on the compound's physicochemical properties and the subsequent experimental goals (e.g., whether the sample needs to be recovered). This guide provides a scientifically grounded framework for selecting and executing the most appropriate visualization protocols.

Foundational Physicochemical Properties

An understanding of the molecule's structural attributes is essential for selecting a visualization strategy. The key features of 2-Chloro-4-ethoxy-5-pyrimidinamine inform its interaction with various reagents and energy sources.

| Property | Value / Description | Implication for TLC Visualization |

| Molecular Formula | C₆H₈ClN₃O | - |

| Molecular Weight | 173.60 g/mol [3] | - |

| Core Structure | Pyrimidine Ring | The conjugated aromatic system strongly absorbs UV light, making UV visualization a primary, non-destructive method.[5][6] It also facilitates complexation with iodine.[5] |

| Key Functional Groups | Primary Aromatic Amine (-NH₂) | This group is highly reactive and serves as a target for specific color-forming reagents like ninhydrin and diazotization/coupling agents.[7][8][9] |

| Ethoxy Group (-O-CH₂CH₃) | Can be oxidized under strong conditions, such as with potassium permanganate. | |

| Chloro Group (-Cl) | Generally unreactive towards common TLC stains. |

Recommended TLC System

Before visualization, optimal separation must be achieved. Based on the moderate polarity of similar pyrimidine structures, the following system is recommended as a starting point.[10]

-

Stationary Phase: Silica Gel 60 F₂₅₄ plates. The "F₂₅₄" designation indicates the presence of a fluorescent indicator that glows at 254 nm, which is essential for UV visualization.[5]

-

Mobile Phase (Eluent): A solvent system of intermediate polarity. Start with a 1:1 mixture of Ethyl Acetate / Hexane . The polarity can be adjusted by varying the ratio to achieve a target Rբ value of approximately 0.3-0.5 for optimal resolution. For more polar impurities, a system like Dichloromethane/Methanol (e.g., 95:5) may be necessary.[10][11]

Visualization Workflow and Protocol Selection

The selection of a visualization technique is a critical decision point in the analytical workflow. The primary consideration is whether the separated material needs to be recovered for further analysis (e.g., for preparative TLC). This decision dictates the path from non-destructive to destructive methods.

Caption: Logical flow for selecting a TLC visualization technique.

Detailed Protocols and Mechanisms

Method 1: Ultraviolet (UV) Light (Non-Destructive)

-

Principle of Causality: This technique relies on the principle of fluorescence quenching. The conjugated pyrimidine core of the analyte molecule absorbs short-wave UV light (254 nm). On a TLC plate containing a fluorescent indicator (F₂₅₄), this absorption prevents the UV light from reaching the indicator, thereby "quenching" its ability to fluoresce. This creates a contrast between the dark analyte spot and the brightly glowing background.[5][6][12]

-

Applicability: This is the recommended first-line method for 2-Chloro-4-ethoxy-5-pyrimidinamine. It is rapid, highly sensitive for aromatic compounds, and, most importantly, non-destructive, allowing the compound to be recovered from the plate if needed.[5]

-

Experimental Protocol:

-

After developing the TLC plate, allow the mobile phase to evaporate completely in a fume hood.

-

Place the dried plate under a short-wave UV lamp (254 nm) in a dark environment.

-

The analyte spots will appear as dark purple or black spots against a green fluorescent background.[5]

-

Immediately outline the spots with a pencil, as the visualization is only possible while under the UV lamp.

-

-

Advantages: Non-destructive, fast, simple, and generally sensitive for this compound class.

-

Limitations: Requires a UV-active chromophore in the analyte and a plate with a fluorescent indicator. Not all impurities may be UV-active.

Method 2: Iodine Vapor (Semi-Destructive)

-

Principle of Causality: Iodine (I₂) is an electron acceptor that forms weak, colored charge-transfer complexes with many organic compounds, particularly those with electron-rich regions like aromatic rings and heterocycles.[5][13] The interaction is generally reversible, although prolonged exposure can lead to irreversible reactions.

-

Applicability: A universal and straightforward method that works well for a broad range of compounds, including the target analyte. It is useful when UV is ineffective or as a secondary confirmation.

-

Experimental Protocol:

-

Place a few crystals of solid iodine into a sealed TLC chamber or a wide-mouthed jar with a lid. Allow 15-30 minutes for the iodine vapor to saturate the chamber.

-

Place the fully dried, developed TLC plate into the chamber using forceps and close the lid.

-

Monitor the plate. The analyte spot should appear as a yellow-brown spot within a few minutes.[5][6][13]

-

Once the spots are sufficiently intense, remove the plate and immediately circle them with a pencil. The spots will fade over time as the iodine sublimes off the plate.

-

-

Advantages: Broad applicability, simple setup.

-

Limitations: Spots are often transient. Sensitivity can vary. The compound is generally not recoverable after staining.

Method 3: Potassium Permanganate Stain (Destructive)

-

Principle of Causality: This is an oxidative stain. The potent permanganate ion (MnO₄⁻), which is deep purple, oxidizes functional groups on the analyte that are susceptible to oxidation (such as the aromatic amine). In this process, the permanganate is reduced to manganese dioxide (MnO₂), a brown, insoluble solid that precipitates onto the plate, marking the spot's location.[5][8]

-

Applicability: An excellent, highly sensitive, and universal stain for detecting a wide variety of organic compounds. It will readily react with the primary amine on the target molecule.

-

Experimental Protocol:

-

Reagent Preparation: Dissolve 1.5 g of potassium permanganate (KMnO₄), 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (NaOH) in 200 mL of distilled water. Store this solution in a dark bottle.

-

Staining: After ensuring the TLC plate is dry, quickly dip it into the permanganate solution using forceps.

-

Remove the plate and let the excess reagent drip off.

-

Gently warm the plate with a heat gun. The analyte will appear as a yellow to yellow-brown spot against a purple or pink background.[8][12] Overheating will cause the entire plate to turn brown, obscuring the results.

-

-

Advantages: High sensitivity, broad applicability.

-

Limitations: Destructive. The reagent has a limited shelf life and can be messy.

Method 4: Ninhydrin Stain (Destructive, Specific)

-

Principle of Causality: Ninhydrin is a highly specific reagent that reacts with the primary amine group of the analyte. Through a series of condensation and decarboxylation reactions upon heating, it forms a deep purple-colored conjugate known as Ruhemann's purple.[9] This provides a high degree of certainty that the visualized spot contains a primary amine.

-

Applicability: This is the most specific method for visualizing the target molecule, as it selectively targets the key primary amine functional group. It is invaluable for distinguishing the analyte from other non-amine-containing impurities.

-

Experimental Protocol:

-

Reagent Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[14]

-

Staining: Dip the dried TLC plate in the ninhydrin solution or spray it evenly in a fume hood.

-

Allow the solvent to evaporate, then gently heat the plate with a heat gun at approximately 110-120°C for 3-5 minutes.[15][16]

-

The analyte spot will develop a characteristic pink to deep purple color.[9][15]

-

-

Advantages: Highly specific for primary (and secondary) amines, very sensitive.

-

Limitations: Destructive. Requires heating. The color may fade over time, so immediate documentation is recommended.[9]

Caption: Experimental workflow for TLC analysis and visualization.

Summary of Visualization Techniques

| Technique | Principle | Type | Specificity | Typical Spot Color |

| UV Light (254 nm) | Fluorescence Quenching[5][12] | Non-Destructive | Low (for UV-active compounds) | Dark spot on green background |

| Iodine Vapor | Charge-Transfer Complex[5][13] | Semi-Destructive | Low (General) | Yellow-brown |

| Potassium Permanganate | Oxidation[5][8] | Destructive | Medium (for oxidizable groups) | Yellow-brown on purple background |

| Ninhydrin | Reaction with Amine[9] | Destructive | High (for primary/secondary amines) | Pink to purple |

References

-

The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. Available at: [Link]

-

EPFL. TLC Visualization Reagents. Available at: [Link]

-

Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022, April 7). Available at: [Link]

-

REACH Devices, LLC. TLC stains. Available at: [Link]

-

Filter-Bio. How to detect compounds on TLC plates?. (2025, December 19). Available at: [Link]

-

Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Available at: [Link]

-

University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Available at: [Link]

-

University of California, Los Angeles (UCLA). TLC Stains. Available at: [Link]

-

PubChem. 2-Chloro-4-ethoxy-5-pyrimidinamine. Available at: [Link]

-

Curly Arrow. Let's talk about TLCs Part 4 - Ninhydrin Stain. (2008, August 25). Available at: [Link]

-

University of California, Los Angeles (UCLA). Thin Layer Chromatography (rev 3/2020). Available at: [Link]

-

Reddit. TLC confusion?! : r/chemistry. (2018, December 10). Available at: [Link]

-

University of California, Davis. Thin Layer Chromatography. Available at: [Link]

-

University of York, Chemistry Teaching Labs. Visualising plates. Available at: [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Chloro-4-ethoxy-5-pyrimidinamine | C6H8ClN3O | CID 589458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. filter-bio.com [filter-bio.com]

- 7. sarponggroup.com [sarponggroup.com]

- 8. TLC stains [reachdevices.com]

- 9. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

- 12. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]

- 13. websites.umich.edu [websites.umich.edu]

- 14. Magic Formulas [chem.rochester.edu]

- 15. epfl.ch [epfl.ch]

- 16. scs.illinois.edu [scs.illinois.edu]

Large-Scale Synthesis Considerations for 2-Chloro-4-ethoxy-5-pyrimidinamine: Process Chemistry, Regioselectivity, and Chemoselective Reduction

Target Audience: Process Chemists, Scale-up Scientists, and Pharmaceutical Development Professionals. Compound: 2-Chloro-4-ethoxy-5-pyrimidinamine (CAS: 54484-70-7)

Strategic Overview & Scale-Up Challenges

2-Chloro-4-ethoxy-5-pyrimidinamine is a highly versatile, densely functionalized pyrimidine building block frequently utilized in the synthesis of advanced kinase inhibitors and agrochemical active pharmaceutical ingredients (APIs). The presence of orthogonal reactive sites—a C2-chloride for cross-coupling or nucleophilic aromatic substitution (SNAr), a C4-ethoxy ether, and a C5-amine for amide coupling or Buchwald-Hartwig amination—makes it an invaluable scaffold.

However, translating the bench-scale synthesis of this molecule to a multi-kilogram pilot plant introduces three critical process chemistry challenges:

-

Exothermic Hazard Management: The initial chlorination relies on aggressive reagents (POCl3) that generate massive volumes of HCl gas and require careful thermal control.

-

Regioselectivity in SNAr: The intermediate 2,4-dichloro-5-nitropyrimidine possesses two electrophilic sites (C2 and C4). Directing the ethoxide nucleophile exclusively to the C4 position requires strict kinetic control.

-

Chemoselectivity during Reduction: The reduction of the C5-nitro group to an amine must be achieved without triggering the hydrodehalogenation of the sensitive C2-chloride.

This application note details a self-validating, highly scalable three-step protocol designed to mitigate these risks while eliminating the need for chromatographic purification.

Retrosynthetic Analysis & Route Selection

The most economically viable starting material for this scaffold is 5-nitrouracil (CAS: 611-08-5). The sequence is designed to leverage the strong electron-withdrawing nature of the nitro group to activate the pyrimidine ring for chlorination and subsequent regioselective ethoxylation, followed by a chemoselective reduction.

Figure 1: Three-step synthetic workflow from 5-nitrouracil to the target API intermediate.

Causality of the Sequence:

Why not ethoxylate first? 5-Nitrouracil exists predominantly in its tautomeric oxo-form, making direct O-alkylation highly inefficient and prone to N-alkylation mixtures. Converting the di-oxo system to a di-chloro system provides a highly reactive, predictable electrophile for the subsequent SNAr step[1].

Process Development & Mechanistic Causality

Step 1: Chlorination (Avoiding Vilsmeier Impurities)

The conversion of 5-nitrouracil to 2,4-dichloro-5-nitropyrimidine is achieved using Phosphorus Oxychloride (POCl3). While catalytic N,N-Dimethylformamide (DMF) is commonly used at the bench scale, it is notoriously problematic on a large scale. At temperatures above 80 °C, DMF can decompose to generate dimethylamine, which acts as a nucleophile and displaces the newly formed chlorides, leading to inseparable aminated impurities[2]. Process Solution: We utilize N,N-dimethylaniline (PhNMe2) as the organic base and catalyst. It facilitates the chlorination without the risk of generating aliphatic amine nucleophiles, ensuring >95% purity of the crude intermediate.

Step 2: Regioselective Ethoxylation (Kinetic Control)

Reacting 2,4-dichloro-5-nitropyrimidine with sodium ethoxide (NaOEt) presents a regioselectivity challenge. However, the strong electron-withdrawing -NO2 group at C5 exerts a powerful ortho-activating effect. Attack at the C4 position generates a highly stabilized Meisenheimer complex, whereas attack at C2 (meta to the nitro group) lacks this resonance stabilization[3]. Process Solution: By maintaining the reaction strictly between -15 °C and -5 °C (kinetic control) and adding the NaOEt dropwise, the C4-ethoxy isomer is favored at a ratio of >98:2.

Figure 2: Mechanistic causality of regioselectivity driven by Meisenheimer complex stabilization.

Step 3: Chemoselective Nitro Reduction (The Béchamp Approach)